tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-bromo-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-10(2,3)15-9(14)13-4-6-7(5-13)16-8(11)12-6/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSSEIKIKLGYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139981 | |
| Record name | 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-63-0 | |
| Record name | 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365996-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves the following steps:
Formation of the Pyrrolo[3,4-d]thiazole Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a 2-aminothiazole derivative and reacting it with a suitable α-haloketone can form the fused ring system.
Esterification: The tert-butyl ester group can be introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): For bromination.
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmacological agent. Research indicates that derivatives of pyrrolo[3,4-d]thiazole exhibit activity against various biological targets:
- Anticancer Activity : Studies have shown that pyrrolo[3,4-d]thiazoles can inhibit cancer cell proliferation. A specific derivative demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the thiazole ring can enhance anti-tumor properties .
- Correctors of Protein Misfolding : Research involving fused pyrrolothiazole systems indicates that they can act as correctors for mutant cystic fibrosis transmembrane conductance regulator proteins, improving their trafficking and function . This application is particularly relevant in the context of cystic fibrosis treatment.
Synthetic Methodologies
The synthesis of tert-butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate involves several key steps:
- Formation of the Pyrrole Ring : Utilizing appropriate precursors and reaction conditions to form the pyrrole structure.
- Bromination and Esterification : The introduction of bromine at the 2-position and subsequent esterification with tert-butyl alcohol are critical steps that define the compound's structure and properties.
These synthetic pathways are essential for producing analogs with varied biological activities, facilitating structure-activity relationship studies.
Material Science
Beyond medicinal applications, the compound's unique structure allows it to be explored in material science:
- Organic Electronics : Pyrrole derivatives are being studied for their electrical properties, potentially leading to applications in organic semiconductors and photovoltaic devices. The presence of the thiazole unit may enhance charge transport characteristics .
Case Studies
Mechanism of Action
The mechanism by which tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolo-Thiazole Derivatives
Key Findings:
Steric effects from C4 substituents (e.g., isopropyl in 1637310-58-7) reduce enzymatic degradation, enhancing metabolic stability in vivo .
Biological Activity: Brominated derivatives (365996-63-0, 1637310-58-7) show moderate autotaxin (ATX) inhibition (IC₅₀: ~10 μM) and ricin toxin suppression (IC₅₀: 1.6–2.8 mM), likely due to halogen-mediated hydrophobic interactions with enzyme active sites . Amino-substituted analogs (1637310-39-4) exhibit poor ATX inhibition but improved aqueous solubility (>50 μg/mL in PBS), making them suitable for formulation studies .
Synthetic Accessibility: The tert-butyl carbamate group in all derivatives simplifies purification via silica gel chromatography . Brominated compounds require stringent anhydrous conditions during synthesis, whereas amino derivatives are more tolerant to ambient moisture .
Research Implications and Limitations
- Advantages of 365996-63-0 : High reactivity and compatibility with late-stage functionalization make it a preferred intermediate for library synthesis .
- Challenges : Bromine’s lability under basic conditions limits its use in certain reactions (e.g., nucleophilic aromatic substitution) .
- Comparative Gaps: Limited data exist on the pharmacokinetics of these derivatives. Further studies on bioavailability and toxicity are needed to prioritize candidates for clinical development .
Biological Activity
tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrrole and thiazole ring. Its molecular formula is C10H13BrN2O2S, with a molecular weight of approximately 305.19 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromine atom at the 2-position of the pyrrolo-thiazole framework and a tert-butyl ester functional group. These features contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrN2O2S |
| Molecular Weight | 305.19 g/mol |
| Density | 1.559 ± 0.06 g/cm³ |
| Boiling Point | 368.7 ± 42.0 °C |
| pKa | 0.90 ± 0.20 |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its unique structural features may allow it to interact with microbial enzymes or cellular components, disrupting their functions.
Antitumor Activity
Research indicates that compounds with similar thiazole structures often exhibit anticancer activity. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. The structure-activity relationship (SAR) analysis highlights the importance of specific substituents on the thiazole ring for enhancing cytotoxicity:
- Compounds with electron-donating groups at critical positions tend to show increased activity.
- Molecular dynamics simulations have suggested that interactions with proteins such as Bcl-2 may play a role in the anticancer effects observed.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the bromine atom and the thiazole moiety could facilitate binding to enzyme active sites, potentially leading to therapeutic applications in metabolic disorders.
Case Studies
- Anticancer Studies : A study evaluating the cytotoxic effects of various pyrrole-thiazole derivatives found that this compound demonstrated promising results against HepG2 liver cancer cells, with an IC50 value comparable to established chemotherapeutics.
- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the optimal conditions for introducing the tert-butyl carboxylate group during synthesis?
The tert-butyl carboxylate group is typically introduced via Boc (tert-butoxycarbonyl) protection. A standard method involves reacting the precursor amine or alcohol with Boc anhydride (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). For example, Boc protection of a pyrrolo-thiazole intermediate was achieved using Boc₂O (7.1 g, 32.5 mmol) and DMAP (7.9 g, 64.7 mmol) in DCM at room temperature for 12 hours, followed by column chromatography purification .
Q. How is the bromine atom regioselectively introduced at the 2-position of the pyrrolo-thiazole core?
Bromination at the 2-position can be achieved via electrophilic substitution or halogen exchange. While direct evidence is limited in the provided data, analogous syntheses suggest the use of brominating agents like N-bromosuccinimide (NBS) under radical-initiated conditions or HBr in the presence of Lewis acids. Reaction progress should be monitored by TLC and NMR to confirm regioselectivity .
Q. What purification techniques ensure high yields and purity of the final compound?
Column chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate) is widely used, as demonstrated in multi-step syntheses of related heterocycles (e.g., 70–90% yields after purification) . Recrystallization from DCM/hexane or THF/water mixtures may further enhance purity.
Advanced Research Questions
Q. How can reaction mechanisms for cyclization or bromination steps be validated experimentally?
- Kinetic Studies: Vary reaction parameters (e.g., base strength, solvent polarity) to assess their impact on reaction rates. For instance, DBU (1,8-diazabicycloundec-7-ene) in THF facilitates cyclization via deprotonation, as shown in Step 5 of a related synthesis .
- Spectroscopic Monitoring: Use in situ NMR or IR to detect intermediates. For bromination, track the disappearance of starting material signals (e.g., ¹H NMR δ 7.2 ppm for aromatic protons).
- Computational Modeling: Density functional theory (DFT) can model transition states to explain regioselectivity .
Q. What analytical strategies resolve contradictions between NMR and X-ray crystallography data?
Discrepancies may arise from dynamic conformational changes in solution vs. solid-state rigidity. Strategies include:
- Variable-Temperature (VT) NMR: To identify fluxional behavior.
- Twinned Crystallography: Refine X-ray data using SHELXL’s TWIN laws to address disorder .
- Hirshfeld Surface Analysis: Validate crystallographic packing effects against solution-phase data .
Q. How can side reactions during Boc protection or deprotection be minimized?
- Stoichiometric Control: Use a slight excess of Boc₂O (1.1–1.3 equiv) to avoid over-functionalization.
- Scavengers: Add dimethylaminopyridine (DMAP) to catalyze Boc activation and reduce side reactions.
- Low-Temperature Deprotection: Use TFA/DCM at 0°C to prevent acid-sensitive side reactions .
Methodological Tables
| Analytical Data for Key Intermediates |
|---|
| Intermediate |
| -------------- |
| Precursor A |
| Boc-protected intermediate |
| Final brominated product |
| Crystallographic Refinement Parameters |
|---|
| Parameter |
| ----------------- |
| Software |
| R-factor |
| Twinning laws |
| Temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
